2,4-Diaminoazobenzene

Description

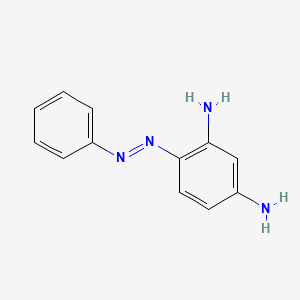

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRVPXDHSLTIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate) | |

| Record name | Chrysoidine free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4043856, DTXSID60859410, DTXSID801256557 | |

| Record name | 2,4-Diaminoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chrysoidine Free Base | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2262 °C | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000152 [mmHg] | |

| Record name | Chrysoidine Free Base | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |

CAS No. |

495-54-5, 768311-59-7, 532-82-1 | |

| Record name | 2,4-Diaminoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysoidine free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azohel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSOIDINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP3X2567YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118-118.5 °C, Melting point: Decomposes at 235 °C | |

| Record name | C.I. SOLVENT ORANGE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminoazobenzene: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Diaminoazobenzene, a versatile azo dye with significant applications in research and industry. The guide details its chemical structure, physicochemical properties, and provides an experimental protocol for its synthesis and purification. Furthermore, it delves into the compound's metabolism and known biological activities, with a focus on the signaling pathways potentially implicated in its toxicological profile. This document is intended to serve as a valuable resource for professionals in research, drug development, and chemical synthesis.

Chemical Structure and Identification

This compound, also known as chrysoidine, is an aromatic azo compound. Its structure consists of two phenyl rings linked by a diazo bridge (-N=N-), with two amino groups (-NH₂) substituted at the 2 and 4 positions of one of the benzene rings.

Chemical Structure:

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 4-(phenyldiazenyl)benzene-1,3-diamine |

| CAS Number | 495-54-5 |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| InChI Key | IWRVPXDHSLTIOC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Physicochemical Properties

This compound is a reddish-brown crystalline powder.[1] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties [1][2]

| Property | Value |

| Melting Point | 118-118.5 °C |

| Boiling Point | 2262 °C (estimated) |

| Solubility | Slightly soluble in hot water; Soluble in alcohol, ether, chloroform, and benzene. |

| pKa | 3.11 ± 0.10 (Predicted) |

| Appearance | Reddish-brown crystalline powder |

| UV-Vis (λmax) | 449 nm in water |

Synthesis and Purification

The synthesis of this compound is typically achieved through the diazotization of aniline followed by an azo coupling reaction with m-phenylenediamine.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

m-Phenylenediamine

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve m-phenylenediamine (1 molar equivalent) in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the m-phenylenediamine solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the crude this compound precipitate using vacuum filtration and wash with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

Purification by Column Chromatography

For higher purity, column chromatography can be employed. A silica gel column is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The separation is based on the polarity of the compound and any impurities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.

References

An In-depth Technical Guide to 4-(phenyldiazenyl)benzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological implications of 4-(phenyldiazenyl)benzene-1,3-diamine. This document is intended to serve as a core resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure 4-(phenyldiazenyl)benzene-1,3-diamine is recognized by several names across various contexts and publications. A clear understanding of its nomenclature is crucial for accurate literature review and chemical sourcing.

IUPAC Name: 4-(phenyldiazenyl)benzene-1,3-diamine

This systematic name accurately describes the molecular structure, indicating a phenyl group attached to a diazene (-N=N-) bridge, which is in turn connected to a benzene ring at position 4, with two amine groups at positions 1 and 3 of the benzene ring.

Common Synonyms:

-

Chrysoidine

-

2,4-Diaminoazobenzene

-

4-(Phenylazo)-1,3-benzenediamine

-

C.I. Solvent Orange 3

-

Chrysoidine Y base

-

Solvent Orange 3

-

4-[(E)-phenyldiazenyl]benzene-1,3-diamine

Physicochemical Properties

A summary of the key physicochemical properties of 4-(phenyldiazenyl)benzene-1,3-diamine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₄ | [1][2] |

| Molar Mass | 212.25 g/mol | [1][2] |

| Appearance | Red-brown powder or crystals | [3] |

| Melting Point | 117–123 °C | [2][4] |

| Boiling Point (est.) | 342.09 °C | [2][4] |

| Water Solubility | 348.393 mg/L at 30 °C | [2] |

| CAS Number | 495-54-5 | [1][2][4] |

Experimental Protocols: Synthesis

The synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine (Chrysoidine) is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Materials and Reagents

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

m-Phenylenediamine

-

Sodium Acetate

-

Ice

Step-by-Step Procedure

Step 1: Diazotization of Aniline

-

Dissolve 5 g of aniline in 15 mL of concentrated HCl.

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 7 g of NaNO₂ in 20 mL of cold water.

-

Add the NaNO₂ solution dropwise to the cold aniline-HCl solution while maintaining the temperature below 5 °C.[5]

-

Continue stirring for 10 minutes to ensure the complete formation of the benzene diazonium chloride salt.[5]

Step 2: Azo Coupling

-

Dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool to 0–5 °C.

-

Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by adding solid sodium acetate (~2 g) with gentle stirring.

-

Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution, ensuring the temperature remains between 0–5 °C.[5]

-

A yellow-orange precipitate of chrysoidine will form.[5]

Step 3: Isolation and Purification

-

Filter the precipitate under vacuum.

-

Wash the crude product with cold water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine.

Biological Activity and Toxicological Profile

While primarily known as an industrial dye, 4-(phenyldiazenyl)benzene-1,3-diamine and its related azo compounds have been the subject of toxicological and biological studies.

Mechanism of Action in Biological Staining

As a cationic dye, Chrysoidine is attracted to negatively charged components within cells.[5] This property allows it to act as a biological stain, with a particular affinity for nucleic acids, enabling the visualization of cellular structures under a microscope.[5]

Metabolism and Carcinogenicity

The metabolism of 4-(phenyldiazenyl)benzene-1,3-diamine can lead to the formation of reactive intermediates. A potential metabolic pathway involves the generation of reactive nitrenium ions.[1] This process typically begins with the N-hydroxylation of the aromatic amines to form an N-hydroxylamine, which can then lead to the pro-carcinogenic nitrenium ions.[1] These highly reactive ions have the potential to covalently bind to DNA, which is a critical step in the initiation of carcinogenesis.[1] Due to this genotoxic mode of action, the compound is considered potentially carcinogenic with long-term exposure.[1]

Potential Endocrine Disruption

Some azo dyes have been investigated for their potential to act as endocrine disruptors.[6] The mechanism for some of these dyes involves competitive binding to the estrogen receptor, which can lead to anti-estrogenic activity.[6] While the specific endocrine-disrupting potential of 4-(phenyldiazenyl)benzene-1,3-diamine is not extensively detailed, it remains a relevant area of investigation for compounds of this class.

Toxicological Summary

-

Acute Toxicity: The hydrochloride salt of the compound, Basic Orange 2, has shown low acute oral toxicity in rats (LD50 >2000 mg/kg bw), with observed sublethal effects including nausea, vomiting, excitement, and muscle weakness.[1]

-

Irritation and Sensitization: The compound and its salts are noted as potential skin and eye irritants and sensitizers.[1]

-

Mutagenicity: A genotoxic mode of action cannot be excluded, and related phenylenediamine compounds have shown mutagenic activity in Ames tests.[1]

Logical Relationship Diagram for Potential Toxicity

Caption: Logical relationships in the potential toxicological pathways.

References

Spectroscopic Profile of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

Introduction

2,4-Diaminoazobenzene, also known as Chrysoidine, is an aromatic azo compound with significant applications in the manufacturing of dyes and pigments, and as a chemical intermediate. Its rich electronic and structural characteristics give rise to a distinct spectroscopic profile. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and materials science. This document outlines key spectroscopic data in a structured format, details experimental protocols, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are largely influenced by the conjugated azo-aromatic system.

| Parameter | Value | Solvent | Reference |

| λmax | 449 nm | Water | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Structure of this compound with Atom Labeling for NMR

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure.

| Technique | Key Fragments (m/z) | Instrumentation Details | Reference |

| GC-MS | 210, 107 | Not specified | [1] |

| LC-ESI-QFT-MS | [M+H]⁺ | QExactive Orbitrap HF-X (Thermo Scientific), Waters Acquity UPLC BEH C18 column | [1] |

| LC-APCI-QFT-MS | [M+H]⁺ | QExactive Orbitrap HF-X (Thermo Scientific), Waters Acquity UPLC BEH C18 column | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing spectroscopic data. The following are generalized procedures based on standard practices for the analysis of aromatic azo compounds.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., water, ethanol, or methanol) to a known concentration (e.g., 1 mg/mL). Serial dilutions are then performed to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The sample is then placed in a quartz cuvette with a 1 cm path length. The spectrum is scanned over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts of labile protons (e.g., -NH₂). The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR (optional but recommended): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized to avoid overloading the column.

-

LC-MS: The sample is dissolved in a solvent compatible with the mobile phase of the liquid chromatography system (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization).

-

-

Instrumentation:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

LC-MS: A liquid chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).

-

-

Data Acquisition:

-

GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and their mass-to-charge ratios are detected.

-

LC-MS: The sample is injected into the LC system and separated on a chromatographic column. The eluent is then introduced into the mass spectrometer's ionization source. The mass analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

-

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Disclaimer: This document provides a summary of publicly available spectroscopic data and generalized experimental protocols. Specific experimental conditions may need to be optimized for individual laboratory setups and research objectives. The absence of comprehensive experimental NMR data in the public domain highlights an area for further research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chrysoidine Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chrysoidine base (C.I. Solvent Orange 3), an azo dye used in various industrial and research applications. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support advanced research and development.

General and Chemical Identity

Chrysoidine is a synthetic azo dye.[1][2] The term "Chrysoidine" can refer to its free base form (Chrysoidine base, C.I. Solvent Orange 3) or its hydrochloride salt (Chrysoidine Y, C.I. Basic Orange 2).[1][3][4] The base is a neutral molecule, while the hydrochloride salt is more soluble in water.[4][5] The critical concern for this group of chemicals relates to the potential for carcinogenic effects.[3]

Caption: Relationship between Chrysoidine base and its hydrochloride salt.

Physical Properties

The physical characteristics of Chrysoidine are summarized below. It is important to note that properties can vary slightly depending on whether the compound is in its free base or salt form.

| Property | Value |

| CAS Number | 495-54-5 (Free Base)[4][6]; 532-82-1 (Monohydrochloride)[1][3][4][5] |

| Molecular Formula | C₁₂H₁₂N₄ (Free Base)[4][6]; C₁₂H₁₃ClN₄ or C₁₂H₁₂N₄·HCl (Monohydrochloride)[1][4][5][7] |

| Molecular Weight | 212.25 g/mol (Free Base)[4]; 248.71 g/mol (Monohydrochloride)[4][5][7] |

| Appearance | Red-brown or reddish-brown crystalline powder[1][4][5]; large black shiny crystals with a green luster; or purple powder.[1] |

| Melting Point | 117-123 °C[6]; 118-118.5 °C[1][4][5] (for the base). The hydrochloride salt decomposes at 235 °C.[1][8][9] |

| Boiling Point | 342.09 °C at 760 mmHg (estimated for the base).[6] |

| Solubility | Free Base: Soluble in alcohol, ether, chloroform, and benzene. Slightly soluble in hot water.[1] Hydrochloride Salt: Soluble in water and alcohol.[5][10] |

Chemical and Spectroscopic Properties

Chrysoidine is classified as a monoazo dye.[11] Its chemical behavior is characterized by the azo group (-N=N-) and the aromatic amine functionalities.

-

Reaction with Acids: In concentrated sulfuric acid, it produces a yellow solution, which turns orange upon dilution. It forms an orange solution in nitric acid.[4][5]

-

Reaction with Bases: The addition of sodium hydroxide to an aqueous solution of the hydrochloride salt results in a brown-red precipitate of the free base.[5]

-

Stability: The compound is stable under recommended dry storage conditions.[8][10] Decomposition begins at temperatures above 235 °C for the hydrochloride salt.[1][8][9][12]

-

Hazards: Chrysoidine and its salts are classified as genotoxic and are suspected of causing genetic defects.[3][6][8] It is also considered harmful if swallowed and causes skin and serious eye irritation.[6][12][13]

| Spectroscopic Technique | Characteristic Data |

| UV-Visible | Maximum absorption (λmax) at approximately 440-449 nm in water.[1][9][14][15][16][17] This absorption is due to π-π* transitions within the conjugated aromatic system.[18] |

| FT-IR | The azo bond (-N=N-) stretching vibration is a key diagnostic feature, appearing in the region of 1504-1555 cm⁻¹.[18] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[18] Other peaks correspond to N-H and C-N stretching of the amine groups.[19][20] |

| NMR (¹H and ¹³C) | NMR spectra are used for detailed structural analysis of azo dyes, confirming the presence of aromatic protons and carbons.[21][22][23] Specific shifts can provide evidence for tautomeric forms and intramolecular hydrogen bonding.[23] |

| Mass Spectrometry | Under electrospray ionization (ESI), the hydrochloride salt may show a base peak corresponding to the free base molecular ion (m/z 212).[18] Fragmentation often involves cleavage adjacent to the azo linkage.[18] |

Experimental Protocols

The synthesis of Chrysoidine is a classic example of an azo coupling reaction, which involves two primary stages: diazotization and coupling.[18]

Experimental Workflow: Synthesis of Chrysoidine

Caption: General workflow for the synthesis of Chrysoidine base.

Methodology:

-

Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is added dropwise to form the benzenediazonium chloride salt. The temperature must be kept low to prevent the decomposition of the diazonium salt.[18][24][25]

-

Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of m-phenylenediamine (1,3-diaminobenzene).[25] The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium salt acts as the electrophile.[18]

-

Isolation and Purification: The resulting Chrysoidine precipitate is collected, typically by filtration. Purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol, to yield the final product.[18][24]

Standard analytical techniques are used to characterize Chrysoidine base.

-

UV-Visible Spectroscopy:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample, typically by mixing a small amount of the solid dye with potassium bromide (KBr) and pressing it into a thin pellet.[20]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, and identify the characteristic peaks for the azo group, aromatic rings, and amine groups.[19][20]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

This guide provides foundational data and methodologies for working with Chrysoidine base. Given its hazardous properties, all experimental work should be conducted with appropriate personal protective equipment and safety precautions in a well-ventilated area.[6][8][13][26]

References

- 1. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Chrysoidine [drugfuture.com]

- 5. Basic Orange 2 - Chrysoidine - Chrysoidine G from Emperor Chem [emperordye.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Chrysoidine Y (C. I. 11270), 10 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 10. Chrysoidine G Analytical Standard - Best Price for Industrial Applications [nacchemical.com]

- 11. specialchem.com [specialchem.com]

- 12. carlroth.com [carlroth.com]

- 13. aksci.com [aksci.com]

- 14. researchgate.net [researchgate.net]

- 15. Absorption [Chrysoidin] | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Buy Chrysoidine R | 4438-16-8 [smolecule.com]

- 19. researchgate.net [researchgate.net]

- 20. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 24. researchgate.net [researchgate.net]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. spectracolors.com [spectracolors.com]

Toxicological Profile and Carcinogenicity of 2,4-Diaminoazobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoazobenzene (DAAB), also known as C.I. Solvent Orange 3, is an azo dye that has come under scrutiny for its toxicological and carcinogenic properties. Classified as "Suspected of causing genetic defects" (Muta. 2) and "Harmful if swallowed" (Acute Tox. 4), its safety profile is of significant concern. This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and mechanistic insights into the carcinogenicity of this compound. While data on the parent compound is limited in some areas, substantial evidence from studies on its primary metabolite, 2,4-diaminotoluene (2,4-DAT), indicates a significant carcinogenic risk. This document aims to consolidate the current understanding to inform research and development activities involving this compound.

Chemical and Physical Properties

This compound is a reddish-brown crystalline powder.[1] Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 495-54-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₄ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Melting Point | 118-118.5 °C | [1] |

| Water Solubility | Slightly soluble in hot water | [1] |

| Solubility | Soluble in alcohol, ether, chloroform, benzene | [1] |

Toxicological Profile

Acute Toxicity

Subchronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from repeated dose toxicity studies on this compound are not well-documented in publicly available literature.

Genotoxicity

This compound is classified as "Suspected of causing genetic defects" (Mutagenicity, Category 2).[2] This is supported by in vitro studies.

Ames Test: this compound has been shown to be mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) when subjected to metabolic activation.[1] This indicates that its metabolites are the genotoxic species. The compound itself is not directly mutagenic.[1]

Unscheduled DNA Synthesis (UDS): Components of commercial chrysoidine dyes, which include this compound, have been shown to induce unscheduled DNA synthesis in rat hepatocytes, further indicating their potential to cause DNA damage.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[1] However, significant carcinogenic effects have been observed for its major metabolite, 2,4-diaminotoluene (2,4-DAT).

Carcinogenicity of the Metabolite 2,4-Diaminotoluene (2,4-DAT)

The primary concern regarding the carcinogenicity of this compound stems from its metabolic conversion to 2,4-diaminotoluene, a known animal carcinogen. The National Toxicology Program (NTP) has conducted extensive bioassays on 2,4-DAT.

NTP Carcinogenesis Bioassay of 2,4-Diaminotoluene (CAS No. 95-80-7):

A bioassay of 2,4-diaminotoluene was conducted by administering the chemical in the feed to F344 rats and B6C3F1 mice.[3]

Experimental Protocol:

-

Species and Strain: F344 rats and B6C3F1 mice.

-

Administration Route: In feed.

-

Dose Levels (Rats): Time-weighted average doses of 79 ppm for low-dose groups and 171-176 ppm for high-dose groups.

-

Dose Levels (Mice): 100 or 200 ppm.

-

Duration: 79-103 weeks for rats, 101 weeks for mice.

-

Group Size: 50 rats of each sex per group, 50 mice of each sex per group. Matched controls consisted of 20 untreated animals of each sex.

Tumor Incidence Data (2,4-DAT):

| Species | Sex | Organ | Tumor Type | Control | Low Dose | High Dose |

| Rat | Male | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 0/20 | 15/50 | 19/50 |

| Rat | Female | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 0/20 | 11/50 | 28/50 |

| Rat | Female | Mammary Gland | Carcinoma or Adenoma | 1/20 | 38/50 | 41/50 |

| Mouse | Female | Liver | Hepatocellular Carcinoma | 0/19 | 4/47 | 11/46 |

Data extracted from the NTP Technical Report on the Bioassay of 2,4-Diaminotoluene.[3]

These results provide clear evidence of the carcinogenicity of 2,4-diaminotoluene in rodents.[3]

Metabolism and Mechanism of Action

The carcinogenicity of this compound is intrinsically linked to its metabolic activation. The proposed metabolic pathway involves the reductive cleavage of the azo bond to form aniline and 2,4-diaminotoluene (2,4-DAT). This reduction can be carried out by intestinal microflora and liver azoreductases.

Following its formation, 2,4-diaminotoluene undergoes further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxy-2,4-diaminotoluene. This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.

Experimental Protocols

Ames Test (General Protocol)

The following is a generalized protocol for the Salmonella typhimurium reverse mutation assay (Ames test) used to assess the mutagenicity of chemicals.

Key Steps:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to simulate mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal medium lacking histidine.

-

Incubation: Plates are incubated for 2-3 days to allow revertant colonies to grow.

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay (General Protocol)

The following outlines a general protocol for a two-year rodent carcinogenicity bioassay.

Key Components:

-

Test Animals: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

-

Dose Levels: At least two dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD).

-

Duration: The standard duration is 24 months.

-

Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs. A thorough histopathological examination is crucial.

Conclusion

The available evidence strongly suggests that this compound poses a carcinogenic risk, primarily through its metabolic conversion to the known animal carcinogen, 2,4-diaminotoluene. While comprehensive toxicological data on the parent compound is not fully available in the public domain, its classification as a suspected mutagen and the clear carcinogenic activity of its primary metabolite warrant a high degree of caution. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety measures and consider its potential for genotoxicity and carcinogenicity in any application. Further research to fill the existing data gaps on the parent compound's chronic toxicity and carcinogenicity is recommended.

References

Unveiling the Solubility Profile of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 2,4-diaminoazobenzene (also known as Chrysoidine Y Base or Solvent Orange 3), a compound of significant interest in dye manufacturing, chemical synthesis, and scientific research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in aqueous and organic media, alongside standardized experimental protocols for its determination.

Core Physical and Chemical Properties

This compound (CAS No. 495-54-5) is a yellow-orange crystalline solid. Its molecular structure, featuring two amino groups on one phenyl ring and an azo linkage to another, imparts a moderate polarity that governs its solubility behavior. This structure allows for its classification as an aromatic amine and an azo dye.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The following tables summarize the available quantitative data, providing a comparative overview for solvent selection in experimental and industrial applications.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Solubility (%, w/v) | Source |

| 15 | - | 5.5 | |

| 30 | 0.348 | 0.0348 | [1][2][3] |

| Not Specified | 0.02 | 0.002 | [4] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (%, w/v) | Qualitative Solubility | Source |

| Absolute Ethanol | 15 | - | 4.75 | Soluble | |

| Ethanol | Not Specified | 9 | 0.9 | Soluble | [4] |

| Methanol | Not Specified | - | - | Slightly Soluble | [3][5][6] |

| Cellosolve (2-Ethoxyethanol) | 15 | - | 6.0 | Soluble | |

| Methyl Cellosolve (2-Methoxyethanol) | Not Specified | 20 | 2.0 | - | [4] |

| Anhydrous Ethylene Glycol | 15 | - | 9.5 | - | |

| Acetone | Not Specified | - | - | Slightly Soluble | [1][2] |

| Benzene | Not Specified | - | - | Practically Insoluble/Insoluble | [1][2] |

| Chloroform | Not Specified | - | - | Slightly Soluble | [3][6] |

| Ether | Not Specified | - | - | Soluble | |

| Xylene | 15 | - | 0.005 | - | |

| Acetonitrile | Not Specified | - | - | Slightly Soluble | [3][6] |

Experimental Protocols for Solubility Determination

While specific experimental details for all cited data are not exhaustively available, a generalized and robust protocol for determining the solubility of a sparingly soluble organic compound like this compound can be established based on well-recognized methodologies such as the OECD Guideline 105 for water solubility.

Principle

The fundamental principle is to create a saturated solution of the compound at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute in the supernatant.

Apparatus and Reagents

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

This compound (high purity)

-

Selected solvents (analytical grade)

Generalized Procedure

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vessel. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vessel is placed in a constant temperature bath and agitated (e.g., shaken or stirred) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful withdrawal of the supernatant. Alternatively, the solution can be filtered through a syringe filter that does not adsorb the solute.

-

Quantification: A precise volume of the clear, saturated supernatant is carefully transferred to a volumetric flask and diluted with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound is then determined using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a standardized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways directly modulated by this compound. Research has primarily focused on its genotoxicity and metabolic activation. Some studies suggest that, like other azo dyes, it can be metabolized to aromatic amines, which may then exert biological effects. However, a definitive, well-characterized signaling cascade has not been elucidated. The genotoxicity observed in some studies may be related to the formation of reactive metabolites that can interact with DNA, but the precise upstream and downstream signaling events remain an area for further investigation.

Given the absence of a defined signaling pathway, the following diagram illustrates the logical relationship in its metabolic activation and potential for genotoxicity.

Caption: Postulated pathway from metabolic activation to potential genotoxicity.

This technical guide serves as a comprehensive starting point for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and interpretation, fostering a deeper understanding of this compound's behavior in various solvent systems.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of C.I. Solvent Orange 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of C.I. Solvent Orange 3. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Executive Summary

C.I. Solvent Orange 3, a monoazo dye also widely known by its historical name Chrysoidine, holds a significant place in the history of synthetic colorants. First synthesized in the mid-1870s, it became an early commercial success for dyeing textiles and other materials. Its production relies on the foundational principles of diazo chemistry established by Peter Griess in the mid-19th century. While its use in consumer goods has been largely curtailed due to health concerns, particularly its classification as a potential carcinogen, it continues to see application in various industrial settings. This guide details the scientific journey of C.I. Solvent Orange 3, from its discovery to its present-day status, providing key technical data and methodologies for its synthesis.

Discovery and Historical Context

The journey of C.I. Solvent Orange 3 begins with the pioneering work of German industrial chemist Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This discovery was a watershed moment in synthetic organic chemistry, laying the groundwork for the creation of a vast array of azo dyes.[3][4]

C.I. Solvent Orange 3, chemically known as 2,4-diaminoazobenzene, was independently synthesized by two chemists: H. Caro in 1875 and O.N. Witt in 1876. The dye, commercialized as Chrysoidine, was one of the early successes in the nascent synthetic dye industry and has been in use since 1875.[5] It was the first azo dye developed for wool, highlighting its initial importance in the textile industry.[5]

Caption: A diagram illustrating the two-step synthesis process of C.I. Solvent Orange 3.

Detailed Methodology

The following protocol is a representative procedure for the laboratory synthesis of C.I. Solvent Orange 3.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

m-Phenylenediamine (Benzene-1,3-diamine)

-

Sodium Acetate

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Step 1: Diazotization of Aniline

-

In a flask, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to aniline) to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in water, adding a small amount of hydrochloric acid if necessary to aid dissolution. Cool this solution in an ice bath.

-

Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Step 1 to the cold m-phenylenediamine solution.

-

A colored precipitate of the dye will begin to form. To facilitate the coupling reaction, add a solution of sodium acetate to neutralize the excess mineral acid.

-

Continue to stir the mixture in the ice bath for approximately 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Collect the precipitated C.I. Solvent Orange 3 by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts and starting materials.

-

Recrystallize the crude dye from a suitable solvent, such as aqueous ethanol, to obtain the purified product.

-

Dry the purified crystals in a desiccator or a low-temperature oven.

Applications and Health Considerations

Historically, C.I. Solvent Orange 3 was used to dye a variety of materials including silk, cotton, leather, and paper. I[6]t also found use as a biological stain. I[6]n the 20th century, its applications expanded to include the coloring of plastics, rubber, gasoline, oils, lubricants, waxes, and printing inks.

[7]However, its use in products with direct and prolonged human contact, such as cosmetics and textiles, has been significantly reduced or banned in many regions. This is due to health concerns related to its potential carcinogenicity. C.I. Solvent Orange 3 is considered toxicologically equivalent to Basic Orange 2, which has been identified as having carcinogenic potential. The concern stems from the possible degradation of the dye into harmful aromatic amines.

Conclusion

C.I. Solvent Orange 3 is a historically significant synthetic dye that played an important role in the early days of the chemical industry. Its discovery was a direct result of the foundational work on diazotization chemistry. While its application has shifted from widespread use to more specialized industrial purposes due to safety concerns, it remains a notable example of a classic monoazo dye. The synthesis of C.I. Solvent Orange 3 continues to be a relevant example in the teaching and practice of organic chemistry, demonstrating the fundamental principles of diazo coupling reactions. This guide has provided a detailed overview of its history, properties, and synthesis for the benefit of the scientific community.

References

- 1. 495-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. britannica.com [britannica.com]

- 5. This compound | 495-54-5 [amp.chemicalbook.com]

- 6. C.I.Solvent Orange 3 | 495-54-5 | FS41475 | Biosynth [biosynth.com]

- 7. This compound CAS#: 495-54-5 [m.chemicalbook.com]

2,4-Diaminoazobenzene molecular weight and formula

An In-Depth Technical Guide to 2,4-Diaminoazobenzene

This guide provides a comprehensive overview of this compound, also known as Chrysoidine, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, and known biological interactions.

Core Molecular Information

This compound is an aromatic azo compound characterized by a diazene bridge (-N=N-) connecting a phenyl group and a benzene-1,3-diamine moiety.[1] Its structure, featuring two amino groups, makes it a basic compound and a versatile intermediate in organic synthesis.[1][2] Historically, it has been utilized as a dye for textiles and as a biological stain.[2][3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₄ | [1][3][5][6][7] |

| Molecular Weight | 212.25 g/mol | [3][5][6][7] |

| IUPAC Name | 4-(phenyldiazenyl)benzene-1,3-diamine | [5] |

| CAS Number | 495-54-5 | [3][5][6] |

| Appearance | Reddish-brown crystalline powder | [5] |

| Melting Point | 117-123 °C | [3][4][6] |

| Boiling Point | 342.09 °C (estimate) | [3][4][6] |

| Water Solubility | 348.393 mg/L at 30 °C | [3][4] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process rooted in classical organic chemistry reactions involving diazotization and azo coupling.

General Synthesis Workflow

A common synthetic route involves the diazotization of an aniline derivative followed by coupling with m-phenylenediamine (benzene-1,3-diamine).[4] An alternative pathway begins with acetanilide.[2]

Methodology via Acetanilide Precursor:

-

Nitration of Acetanilide: The synthesis typically starts with the nitration of acetanilide to form p-nitroacetanilide.[2] This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.

-

Reduction: The nitro group of p-nitroacetanilide is subsequently reduced to an amino group, yielding p-aminoacetanilide.[2]

-

Azo Coupling: Finally, the p-aminoacetanilide undergoes an azo coupling reaction with an appropriate aromatic partner to form the this compound structure.[2]

Caption: General synthesis pathway for this compound.

Biological Activity and Interactions

While not associated with a specific signaling pathway in the way a targeted drug is, this compound has known biological effects primarily related to toxicology and its historical use in cancer research.

-

Carcinogenicity: Azo compounds, as a class, are known for their potential health risks, including carcinogenicity.[1] this compound (Chrysoidine) was historically used to induce Albert hepatoma in mice, establishing it as a tool in models for studying cancer metabolism.[2] However, one study on BALB/c mice did not find a direct link between the administration of 4,4'-diaminoazobenzene (an isomer) and an increase in tumor types usually observed in this mouse strain.[8]

-

Antimicrobial Properties: Some azo dyes have demonstrated antimicrobial activity.[9] While specific data for this compound is not detailed, this represents a potential area for further investigation into its bioactivity.

-

Metabolism: When ingested by mice, only very small quantities of Chrysoidine were found to bind to liver proteins, suggesting specific metabolic and excretory pathways.[5]

The biological activity of azo compounds often stems from their metabolic reduction, which can cleave the -N=N- bond to release the constituent aromatic amines. These amines can then undergo further metabolic activation to reactive species that may interact with cellular macromolecules like DNA.[9]

Caption: Postulated metabolic pathway leading to potential toxicity.

References

- 1. CAS 495-54-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-291984) | 495-54-5 [evitachem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 495-54-5 [m.chemicalbook.com]

- 5. This compound | C12H12N4 | CID 10317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 495-54-5・this compound・048-00762[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Lack of carcinogenicity in mice of 4,4-'diaminobenzanilide and 4,4'-diaminoazobenzene, two intermediates used in the manufacture of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Blueprint of 2,4-Diaminoazobenzene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the quantum chemical properties of 2,4-Diaminoazobenzene, a molecule of significant interest in the fields of chemical sensing, materials science, and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's electronic structure and spectroscopic characteristics through computational modeling.

Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of this compound. These computational methods provide critical insights into the molecule's reactivity, stability, and optical properties.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations to determine its most stable conformation. These calculations typically involve selecting a suitable functional, such as B3LYP, and a basis set, for instance, 6-31G*, to solve the Schrödinger equation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding its interaction with other molecules and its overall chemical behavior.

Frontier Molecular Orbitals and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Quantitative data derived from DFT calculations for this compound and its derivatives are summarized below. It is important to note that the exact values can vary depending on the specific computational methodology employed (functional, basis set, and solvent model).

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.5 to 4.5 |

| Ionization Potential (IP) | Approximated as -EHOMO | 5.5 to 6.5 |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.5 to 2.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.7 to 4.1 |

Table 1: Summary of Calculated Electronic Properties of this compound.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations provide information on the wavelengths of maximum absorption (λmax), the corresponding electronic transitions, and their oscillator strengths.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~450 | > 0.1 | HOMO → LUMO (n→π) |

| S0 → Sn | ~380 | > 0.5 | HOMO-x → LUMO+y (π→π) |

Table 2: Representative TD-DFT Calculated UV-Vis Spectral Data for this compound.

Experimental Protocols: A Computational Approach

The following outlines a typical computational workflow for the quantum chemical analysis of this compound.

Geometry Optimization

-

Initial Structure: The initial 3D structure of this compound is built using molecular modeling software.

-

Computational Method: DFT calculations are performed using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Optimization Algorithm: A geometry optimization is carried out to find the minimum energy structure.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies).

Electronic Property and Spectroscopic Calculations

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain detailed electronic information, including HOMO and LUMO energies.

-

TD-DFT Calculation: An excited-state calculation using TD-DFT is performed to predict the UV-Vis absorption spectrum. The number of excited states to be calculated is specified (e.g., the first 10-20 singlet states).

Biological Relevance: Inhibition of Folic Acid Synthesis

This compound is structurally related to prontosil, the first commercially available antibacterial sulfonamide. The mechanism of action of sulfa drugs involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids in bacteria.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers engaged in the design of novel materials, sensors, and therapeutic agents based on the azobenzene scaffold. The insights gained from these computational studies can significantly accelerate the development of new technologies and treatments.

A Technical Guide to the Photoisomerization Properties of Azobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives represent a cornerstone class of molecular switches, prized for their robust and reversible photoisomerization. This process, triggered by light, induces a significant conformational change, transforming the molecule between its stable trans (E) and metastable cis (Z) forms. This unique property has made azobenzenes indispensable tools in fields ranging from materials science to the high-precision domain of photopharmacology, where they enable spatiotemporal control over drug activity.[1][2] This guide provides an in-depth overview of the core photochemical principles of azobenzene compounds, detailed experimental protocols for their characterization, and a look into their application in controlling biological systems.

The Photoisomerization Process

The functionality of azobenzene is rooted in the reversible isomerization of the central nitrogen-nitrogen double bond (N=N).[3] The two isomers, trans and cis, possess distinct physical and chemical properties. The trans isomer is thermodynamically more stable, nearly planar, and has a larger end-to-end distance, while the cis isomer is non-planar, bent, and possesses a higher energy state.[4][5]

The switching process is governed by the electronic transitions within the molecule:

-

trans-to-cis Isomerization: Typically induced by irradiating the sample with UV or near-UV light (e.g., 365 nm), which excites the high-intensity π→π* electronic transition of the trans isomer.[1][6]

-

cis-to-trans Isomerization: This reverse process can be triggered in two ways:

-

Photochemically: By irradiating with light of a longer wavelength (e.g., >420 nm), which excites the lower-intensity n→π* transition of the cis isomer.[7]

-

Thermally: The metastable cis isomer will relax back to the more stable trans form in the dark. The rate of this thermal relaxation is highly dependent on the molecular structure and its environment.[8]

-

The exact mechanism of isomerization following photoexcitation is a subject of ongoing study, with evidence supporting both an inversion pathway (an in-plane movement of one nitrogen atom) and a rotation pathway (a torsion around the N=N bond).[7][9]

Key Photophysical Properties of Azobenzene Derivatives

The photochemical properties of azobenzene can be precisely tuned by adding substituents to the phenyl rings. These modifications alter the absorption spectra, quantum yields, and thermal stability of the isomers, allowing for the rational design of photoswitches for specific applications. For example, ortho-fluorination is known to dramatically lengthen the half-life of the cis isomer.[10] Push-pull systems, with electron-donating and electron-withdrawing groups, can shift the absorption bands into the visible region, a critical feature for in vivo applications to avoid potentially damaging UV light.[11][12]

The table below summarizes key quantitative data for a selection of azobenzene derivatives, highlighting the impact of substitution.

| Derivative | λmax trans (nm) | λmax cis (nm) | Quantum Yield (Φ_trans→cis_) | Thermal Half-life (t₁/₂) of cis-Isomer | Solvent |

| Azobenzene | ~320[13] | ~440[13] | 0.11 - 0.3[13][14] | ~41-100 hours[13][14] | Benzene / Methanol |

| 4-Methoxyazobenzene | ~348[13] | ~440[13] | Not uniformly reported | ~6 days[13] | Benzene |

| 2,2',6,6'-Tetrafluoroazobenzene | ~305[13] | ~458[13] | Not uniformly reported | ~700 days[13] | Acetonitrile |

| Tetra-ortho-methoxy-amidoazobenzene | ~380 (n→π) | ~460 (n→π) | Not uniformly reported | ~2.4 days[6] | Aqueous Buffer |

Experimental Methodologies

Characterizing the photoisomerization properties of azobenzene compounds relies on a set of standard spectroscopic techniques.

Experimental Workflow for Photochemical Analysis

A typical workflow involves preparing the sample, inducing isomerization with a specific wavelength of light until a photostationary state (PSS) is reached, and monitoring the spectral changes or thermal relaxation back to the ground state.

Protocol: UV-Vis Spectroscopy for PSS Determination

This protocol details how to measure the absorption spectra and determine the composition of the photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation at a specific wavelength.[11][15]

-

Sample Preparation: Prepare a solution of the azobenzene compound in a suitable solvent (e.g., acetonitrile, DMSO, or a buffer) within a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure a good signal-to-noise ratio.[11]

-

Baseline Spectrum: Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorption spectrum. This represents the 100% thermally-adapted trans state.

-

trans-to-cis Isomerization: Irradiate the sample with a light source corresponding to the π→π* transition (e.g., a 365 nm LED).[15] Record spectra intermittently until no further spectral changes are observed. This indicates that the PSS rich in the cis isomer has been reached.[11] The key spectral change is a decrease in the π→π* band (~320-380 nm) and an increase in the n→π* band (~440 nm).[15]

-

cis-to-trans Isomerization: Subsequently, irradiate the same sample with a longer wavelength light source (e.g., 450 nm or 520 nm LED) that excites the cis isomer.[16] Again, record spectra until the PSS is reached, which will be enriched in the trans isomer.

Protocol: Kinetic Analysis of Thermal Relaxation

This protocol outlines the measurement of the thermal cis-to-trans isomerization rate, from which the half-life (t₁/₂) of the cis isomer is determined. This process typically follows first-order kinetics.[11][17]

-

Generate cis Isomer: Following step 3 from the protocol above, prepare a sample with a high population of the cis isomer by irradiating with UV light until the PSS is reached.

-

Initiate Kinetic Measurement: Immediately turn off the light source and begin recording full UV-Vis spectra at regular time intervals in the dark. The sample must be maintained at a constant, controlled temperature.[11] The frequency of data collection should be adapted to the expected half-life of the compound (e.g., every minute for fast relaxation or every hour for slow relaxation).[11]

-

Monitor Spectral Changes: The primary change to monitor is the increase in absorbance at the λmax of the trans isomer's π→π* band over time.

-

Data Analysis:

-

Extract the absorbance value (Aₜ) at the λmax of the trans isomer for each time point (t).

-

The initial absorbance at t=0 (immediately after UV irradiation) is A₀, and the final absorbance after full relaxation is A∞.

-

Plot ln((A∞ - Aₜ) / (A∞ - A₀)) against time (t).

-

For a first-order reaction, this plot will be a straight line with a slope of -k, where k is the first-order rate constant.

-

The half-life is calculated using the equation: t₁/₂ = ln(2) / k .

-

Applications in Drug Development: Photopharmacology

Photopharmacology harnesses azobenzene-based photoswitches to control the activity of bioactive molecules with light.[2][18] By incorporating an azobenzene moiety into a drug's structure, the molecule can be designed so that one isomer is biologically active while the other is inactive. This "azologization" strategy allows for drug activity to be turned on or off at a specific site and time, dramatically reducing off-target effects.[1][19]

A prominent application is the development of photoswitchable ion channel blockers.[1][5] For instance, quaternary ammonium (QA) compounds are known to block the pores of voltage-gated potassium (Kᵥ) channels. By linking a QA moiety to an azobenzene core, a photoswitchable blocker can be created.[5]

-

In the extended trans form (induced by darkness or green light), the QA group can reach its binding site within the channel pore, blocking ion flow and silencing neuronal activity.

-